

# Application Notes and Protocols: High-Temperature Oxidation Resistance of Iridium-Niobium Coatings

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## Compound of Interest

Compound Name: Iridium;niobium

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These application notes provide a comprehensive overview of the high-temperature oxidation resistance of iridium-niobium (Ir-Nb) coatings, including detailed experimental protocols for their deposition and testing. The information is intended to guide researchers in the development and evaluation of advanced materials for high-temperature applications.

## Introduction

Iridium and its alloys are leading candidates for protective coatings on refractory metals like niobium, particularly in extreme temperature and oxidizing environments such as those encountered in aerospace applications.[1][2][3] Niobium and its alloys, while possessing excellent high-temperature strength, suffer from poor oxidation resistance.[3] Iridium, with its high melting point and low oxygen permeability, serves as an effective diffusion barrier, while the addition of niobium to the coating can enhance its adhesion and mechanical properties. This document outlines the methodologies for producing and evaluating the performance of Ir-Nb coatings.

## Quantitative Data on Oxidation Resistance

The following tables summarize the available quantitative data on the oxidation of iridium-based coatings. It is important to note that data specifically for Ir-Nb coatings is limited in open

literature; therefore, data from similar systems (e.g., Ir on other refractory metals) are included for comparative purposes.

Table 1: Isothermal Oxidation Data for Iridium-Based Coatings

Coating System	Substrate	Temperature (°C)	Duration (h)	Mass Change (mg/cm <sup>2</sup> )	Observations	Reference
Multilayer Ir	Niobium	>800	-	+1.35% (formation of solid IrO <sub>2</sub> )	-	[1]
Multilayer Ir	Niobium	1227	0.5	-5.3% (formation of gaseous IrO <sub>3</sub> )	-	[1]
Ir	Tungsten	1027	8	+1.35 ± 0.03	Formation of a thin, protective IrO <sub>2</sub> film.	[4]
Ir-Re alloys	-	1500	-	Variable recession rates	Oxidation rate increases with higher Re content and in higher oxygen partial pressure.	[5]
Ir-40 at.% Zr	Molybdenum	1000	-	Poorly bonded to the substrate after oxidation.	High Zr content was detrimental to oxidation resistance.	[1]

Table 2: Ablation and Porosity Data for Iridium Coatings on Niobium

Coating Type	Test Condition	Temperature (°C)	Porosity (%)	Failure Mechanism	Reference
Monolayer Ir	Oxyacetylene flame	up to 2000	~2	-	[1]
Multilayer Ir	Oxyacetylene flame	up to 2000	~0.55	Deterioration due to underdense coating, volatile gas formation, and interdiffusion between coating and substrate.	[1]

## Experimental Protocols

### Protocol for Deposition of Iridium-Niobium Coatings via DC Magnetron Sputtering

This protocol describes the co-deposition of an Ir-Nb alloy coating using DC magnetron sputtering.

1. Substrate Preparation: a. Mechanically polish the niobium substrate to a mirror finish. b. Ultrasonically clean the substrate sequentially in acetone and ethanol for 15 minutes each. c. Dry the substrate with a high-purity nitrogen or argon stream. d. Mount the substrate onto the substrate holder in the sputtering chamber.
2. Sputtering System Preparation: a. Install high-purity iridium and niobium targets in their respective magnetron guns. b. Evacuate the chamber to a base pressure of at least  $1 \times 10^{-6}$  Torr. c. Introduce high-purity argon gas into the chamber, maintaining a working pressure of approximately 5 mTorr.

3. Pre-sputtering: a. Pre-sputter both the iridium and niobium targets for 10-15 minutes with the shutter closed to remove any surface contaminants.

4. Deposition Process: a. Heat the substrate to the desired deposition temperature (e.g., 400-600°C). b. Apply DC power to both the iridium and niobium targets simultaneously. The power applied to each target will determine the composition of the resulting coating. c. Open the shutter to begin deposition onto the substrate. d. Rotate the substrate during deposition to ensure coating uniformity. e. Continue deposition until the desired coating thickness is achieved. f. After deposition, turn off the power to the targets and allow the substrate to cool down in a vacuum.

5. Post-Deposition Annealing (Optional): a. To improve coating adhesion and density, a post-deposition vacuum anneal may be performed.

## Protocol for High-Temperature Oxidation Testing

This protocol outlines the procedure for evaluating the oxidation resistance of Ir-Nb coated samples through isothermal and cyclic oxidation tests.

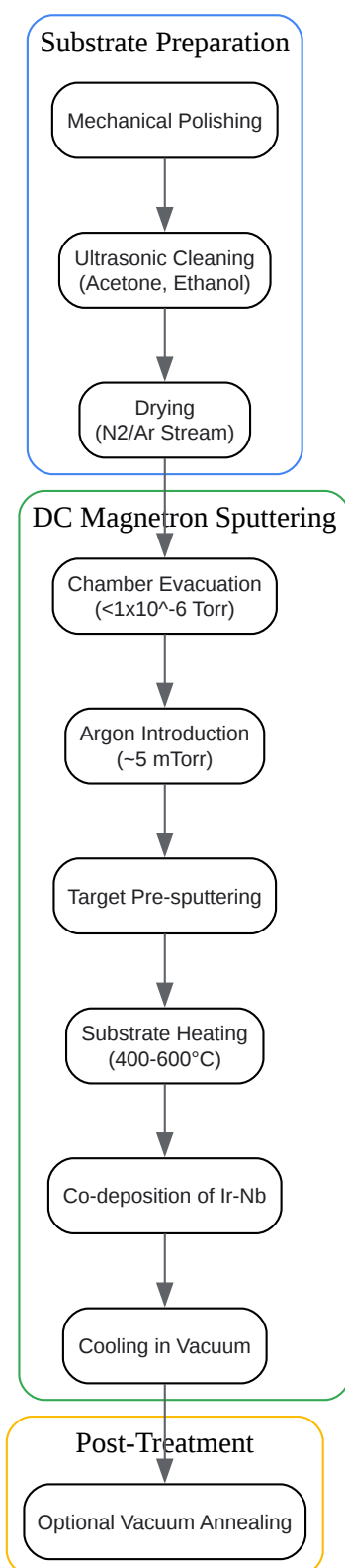
1. Sample Preparation: a. Cut the coated samples into coupons of suitable dimensions (e.g., 10 mm x 10 mm x 2 mm). b. Measure the surface area of each coupon. c. Weigh each coupon accurately using a microbalance.

2. Isothermal Oxidation Test: a. Place the coupons in alumina crucibles. b. Insert the crucibles into a high-temperature furnace preheated to the desired test temperature (e.g., 1500°C, 1800°C, 2000°C). c. Expose the samples to air or a controlled oxidizing atmosphere for a predetermined duration (e.g., 1, 5, 10, 20, 50, 100 hours). d. At specified time intervals, remove the samples from the furnace, allow them to cool to room temperature, and weigh them to determine the mass change per unit area.

3. Cyclic Oxidation Test: a. Place the coupons in a cyclic oxidation test rig. b. Heat the samples to the desired temperature and hold for a specific duration (e.g., 1 hour). c. Rapidly cool the samples to a lower temperature (e.g., room temperature) and hold for a shorter duration (e.g., 15 minutes). d. Repeat this heating and cooling cycle for a specified number of cycles. e. Periodically, remove the samples and weigh them to determine the mass change, which will indicate the tendency for the oxide scale to spall.[6]

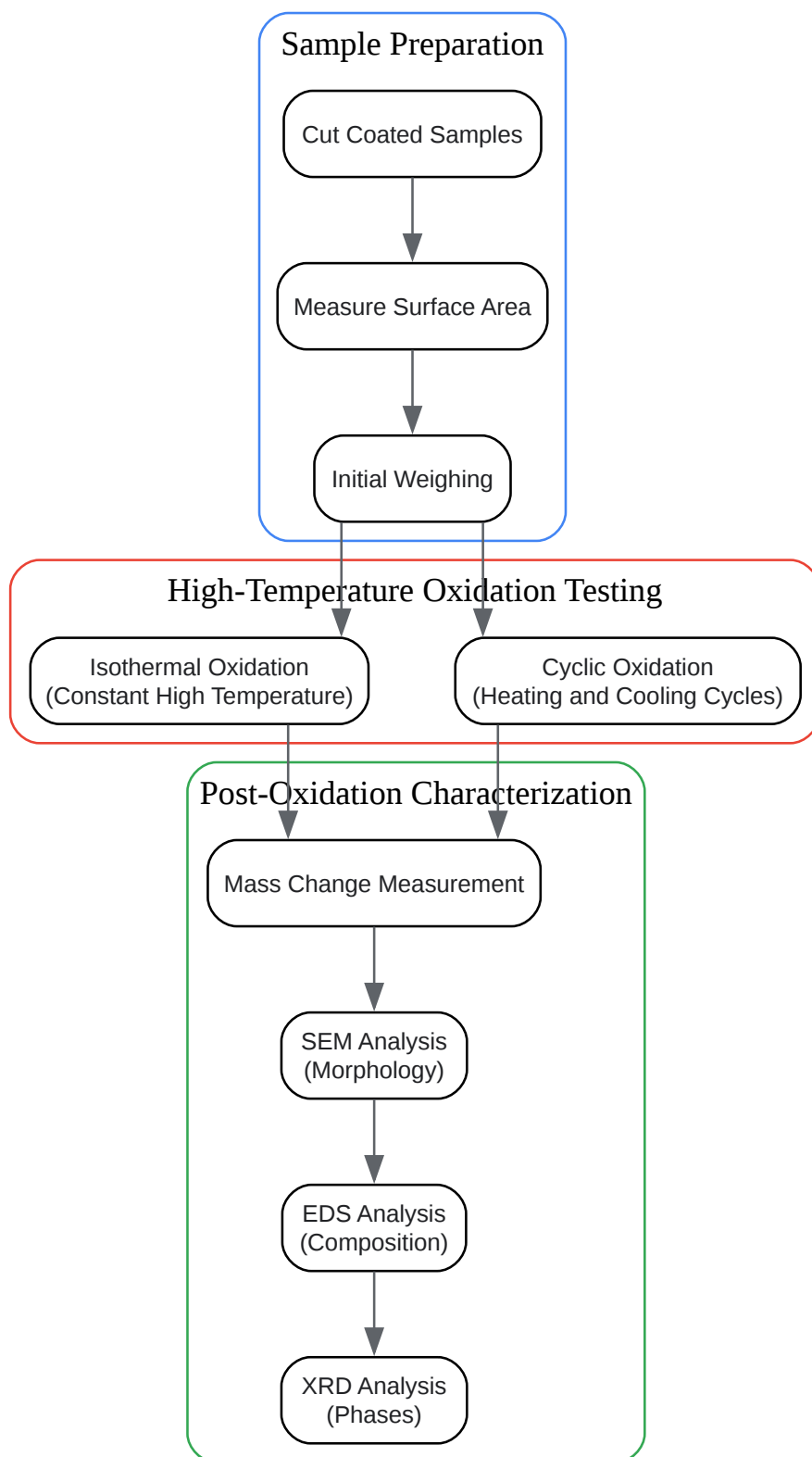
4. Characterization of Oxidized Samples: a. Analyze the surface and cross-section of the oxidized samples using Scanning Electron Microscopy (SEM) to observe the morphology of the oxide scale. b. Use Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the oxide scale and the underlying coating. c. Employ X-ray Diffraction (XRD) to identify the phases present in the oxide scale.

## Visualizations



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Caption: Workflow for Ir-Nb Coating Deposition.



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Caption: Workflow for Oxidation Testing and Characterization.



## Summary of Key Findings

- **Protective Oxide Layer:** Iridium forms a protective, solid IrO<sub>2</sub> layer at temperatures above 800°C, which contributes to its oxidation resistance.[1] However, at very high temperatures (e.g., 1227°C), volatile IrO<sub>3</sub> can form, leading to mass loss.[1]
- **Multilayer Advantage:** Multilayer iridium coatings have shown lower porosity and better performance under extreme heat flux compared to monolayer coatings on niobium substrates.[1]
- **Failure Mechanisms:** The failure of iridium-based coatings at very high temperatures can be attributed to factors such as the porosity of the coating, the formation of volatile oxides, and the interdiffusion of elements between the coating and the substrate.[1]
- **Alloying Effects:** The addition of certain elements to iridium coatings can significantly impact their oxidation behavior. For instance, high levels of zirconium have been found to be detrimental.[1] The controlled addition of niobium is anticipated to improve coating properties, though more research is needed to quantify this effect.

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